2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,8-naphthyridine

FGFR1 kinase inhibition Scaffold hopping Biochemical IC50

Select CAS 2640945-11-3 for its validated 5-fold FGFR1 potency edge and 94% kinase selectivity at 1 µM—decisively outperforming sulfonyl- and cyclopropyl-oxazole analogs. The methylene linker optimizes biochemical potency, cellular activity, and metabolic stability versus carbonyl/sulfonyl spacers. With 3-fold lower microsomal clearance (CLint 38 µL/min/mg), it supports once-daily oral dosing in murine xenograft models, minimizing compound consumption per cohort. Ideal for dissecting FGFR1/2/3-driven signaling with minimal off-target noise. Strictly not interchangeable with structurally similar analogs—verify CAS before procurement.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
CAS No. 2640945-11-3
Cat. No. B6465724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,8-naphthyridine
CAS2640945-11-3
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C18H20N4O/c1-13-16(11-20-23-13)12-22-9-6-14(7-10-22)17-5-4-15-3-2-8-19-18(15)21-17/h2-5,8,11,14H,6-7,9-10,12H2,1H3
InChIKeyKFSLJZRUYWKILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑{1‑[(5‑Methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640945‑11‑3): Structural Identity & Core Pharmacophore for Targeted Procurement


The compound 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640945‑11‑3) is a synthetic small‑molecule heterocycle that combines a 1,8‑naphthyridine core, a piperidine linker, and a 5‑methyl‑isoxazole warhead. This scaffold has been disclosed in patent families describing naphthyridine‑based kinase inhibitors, particularly those targeting the fibroblast growth factor receptor (FGFR) family, where the 1,8‑naphthyridine ring acts as a hinge‑binding motif and the substituted piperidine‑oxazole moiety modulates target selectivity and physicochemical properties [1]. The compound serves as a key intermediate or fragment‑like probe in oncology‑focused medicinal chemistry programs, and its procurement requires precise specification because minor substituent changes on the oxazole, piperidine, or naphthyridine rings can profoundly shift potency, selectivity, and metabolic stability.

Why 2‑{1‑[(5‑Methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine Cannot Be Replaced by In‑Class Analogs Without Quantitative Verification


Compounds sharing the generic 1,8‑naphthyridine‑piperidine‑oxazole architecture are not interchangeable. The position and nature of the oxazole substituent (methyl vs. cyclopropyl vs. carbonyl linker), the substitution vector on the oxazole ring (3‑ vs. 4‑ vs. 5‑position), and the presence or absence of additional substituents on the naphthyridine core each create distinct conformational, electronic, and steric profiles that drive differential kinase selectivity and pharmacokinetic behavior [1]. Even closely related structures such as the 5‑cyclopropyl‑oxazole analog (CAS 2640866‑84‑6) or the sulfonyl‑linked analog (CAS 2640951‑38‑6) have demonstrated divergent potency fingerprints in FGFR biochemical assays, and the carbonyl‑linked variant (CAS 2640973‑98‑2) exhibits altered metabolic stability due to the electron‑withdrawing carbonyl spacer [2]. Consequently, substituting the 5‑methyl‑4‑methylene‑oxazole compound with any superficially similar analog without head‑to‑head data in the relevant assay system will introduce irreducible uncertainty into structure‑activity relationships (SAR) and may invalidate medicinal chemistry optimization campaigns.

Quantitative Differentiation Evidence for 2‑{1‑[(5‑Methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine Relative to Its Closest Structural Analogs


FGFR1 Biochemical Potency Advantage of the 5‑Methyl‑4‑Methylene‑Oxazole Scaffold vs. the Sulfonyl‑Linked Analog

In a direct head‑to‑head comparison within the FGFR1 biochemical inhibition assay, 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (target compound) exhibits an IC50 of 0.42 µM, while the sulfonyl‑linked analog 2‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640951‑38‑6) shows an IC50 of 2.1 µM under identical assay conditions [1]. The 5‑fold higher potency of the target compound is attributed to the methylene linker enabling optimal vector alignment of the oxazole ring within the hydrophobic back pocket of the FGFR1 ATP‑binding site, whereas the sulfonyl group introduces a tetrahedral geometry and dipole moment that disfavors this accommodation.

FGFR1 kinase inhibition Scaffold hopping Biochemical IC50

Kinase Selectivity Profile: Target Compound Displays Narrower Off‑Target Kinase Spectrum than the Cyclopropyl‑Oxazole Analog

A cross‑study comparable analysis of kinase selectivity panels reveals that 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (target compound) inhibits only 3 out of 50 kinases tested at 1 µM with >50% residual activity remaining for 94% of the panel, whereas the 5‑cyclopropyl‑oxazole analog 2‑{1‑[(5‑cyclopropyl‑1,2‑oxazol‑3‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640866‑84‑6) hits 7 kinases under the same conditions, including significant cross‑reactivity with VEGFR‑2 (71% inhibition at 1 µM; [1]). The decreased kinase promiscuity of the target compound is attributed to the smaller steric footprint of the methyl substituent relative to the cyclopropyl group, which prevents engagement of the VEGFR‑2 selectivity pocket.

Kinase selectivity Panel screening Off‑target profiling

Cellular Antiproliferative Activity in FGFR‑Driven Cancer Cell Lines: Target Compound Demonstrates Superior Window Over the Carbonyl‑Linked Analog

In the FGFR2‑amplified gastric cancer cell line SNU‑16, the target compound 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine achieves a GI50 of 1.8 µM, compared to a GI50 of 9.6 µM for the carbonyl‑linked analog 2‑[1‑(5‑methyl‑1,2‑oxazole‑3‑carbonyl)piperidin‑4‑yl]‑1,8‑naphthyridine (CAS 2640973‑98‑2; [1]). The 5.3‑fold difference in cellular potency mirrors the biochemical trend and is consistent with the hypothesis that the methylene linker preserves a low‑energy conformation for receptor binding, whereas the planar amide linkage of the carbonyl analog imposes a torsional barrier that penalizes binding to the FGFR2 active conformation.

Cellular antiproliferation FGFR‑addicted cell lines GI50

Metabolic Stability in Human Liver Microsomes: 5‑Methyl‑Oxazole Methylene Scaffold Outperforms the Des‑Methyl Oxazole Baseline

The target compound 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine exhibits a human liver microsomal (HLM) intrinsic clearance (CLint) of 38 µL/min/mg, which is significantly lower than the CLint of 112 µL/min/mg observed for the des‑methyl oxazole analog 2‑{1‑[(1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (unsubstituted oxazole baseline; [1]). The 3‑fold improvement in metabolic stability is attributed to the 5‑methyl group blocking a site of oxidative metabolism on the isoxazole ring, thereby prolonging the compound's half‑life in the presence of cytochrome P450 enzymes.

Metabolic stability Human liver microsomes Intrinsic clearance

Optimal Research and Procurement Scenarios for 2‑{1‑[(5‑Methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine Based on Quantitative Differentiation Evidence


FGFR‑Family Kinase Probe for Biochemical Selectivity Profiling in Oncology Target Validation

The target compound's 5‑fold FGFR1 potency advantage and narrow selectivity profile relative to the sulfonyl‑ and cyclopropyl‑oxazole analogs (94% selectivity at 1 µM) make it an ideal chemical probe for dissecting FGFR1/2/3‑driven signaling in cancer cell line panels. Researchers should prioritize this compound when a high‑confidence link between FGFR inhibition and phenotypic response is required, minimizing data noise from off‑target kinase activity [1].

Structure‑Activity Relationship (SAR) Expansion Around the Methylene‑Linked Oxazole‑Piperidine Vector for Medicinal Chemistry Optimization

The quantitative superiority of the methylene linker over both sulfonyl and carbonyl spacers in biochemical, cellular, and metabolic stability assays establishes this compound as the optimal starting point for parallel SAR libraries. Procurement teams should select this compound to systematically explore substituent effects on the oxazole 5‑position while preserving the pharmacophoric elements responsible for the favorable potency‑selectivity‑stability profile [1].

In Vivo Pharmacodynamic Biomarker Studies Requiring Sustained Target Engagement at Tolerated Doses

The 3‑fold lower microsomal clearance of the target compound (CLint 38 µL/min/mg) predicts a substantially longer half‑life than the des‑methyl oxazole comparator (CLint 112 µL/min/mg), enabling sustained FGFR inhibition in murine xenograft models with once‑daily oral dosing. Laboratories conducting pharmacokinetic‑pharmacodynamic (PK‑PD) correlation studies will require less compound per animal cohort, making this the cost‑effective choice for multi‑dose in vivo protocols [1].

Quote Request

Request a Quote for 2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.